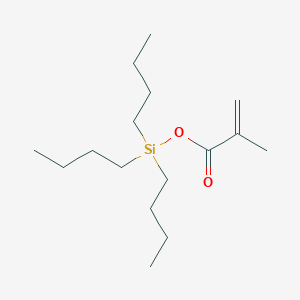

Tributylsilyl methacrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tributylsilyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2Si/c1-6-9-12-19(13-10-7-2,14-11-8-3)18-16(17)15(4)5/h4,6-14H2,1-3,5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAZWKYSTGLBSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](CCCC)(CCCC)OC(=O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Precursor Chemistry of Tributylsilyl Methacrylate

Methodologies for Monomer Production

The synthesis of tributylsilyl methacrylate (B99206) can be achieved through several chemical routes, each with distinct advantages and challenges. The primary methods involve esterification, transesterification, and direct reaction pathways, often employing specific catalytic systems to enhance reaction rates and yields.

Esterification Reactions and Catalytic Systems

Esterification is a common method for producing tributylsilyl methacrylate. This typically involves the reaction of a tributylsilyl-containing precursor with methacrylic acid or its derivatives. One approach is the reaction of tributylmethoxysilane with methacrylic acid. tandfonline.com However, direct esterification can result in low yields, ranging from 3-25%, and the formation of by-products like hexabutyldisiloxane. tandfonline.com

To improve yields, a multi-step protocol can be employed. For instance, acetoxytributylsilane, which can be synthesized from tributylmethoxysilane and acetic anhydride, reacts with methacrylic acid in the presence of a zinc chloride (ZnCl₂) catalyst to produce this compound with a yield of 88%. tandfonline.com Another effective method involves reacting tributylmethoxysilane with acetic anhydride, followed by the addition of methacrylic acid. This process, when catalyzed by Amberlyst 15, can achieve yields as high as 95%. tandfonline.comtandfonline.com

The choice of catalyst is critical in these esterification reactions. Various catalysts, including paratoluenesulfonic acid (PTSA), zirconium(IV) acetylacetonate (B107027) (Zr(Acac)₄), zinc chloride (ZnCl₂), Amberlyst 15, 1-methylimidazole, and 4-dimethylaminopyridine (B28879) (DMAP), have been investigated. tandfonline.com The catalyst not only influences the reaction rate but also the selectivity and the formation of unwanted by-products. google.com

Transesterification Processes

Transesterification offers an alternative route to this compound. This process involves the exchange of the alkoxy group of a silyl (B83357) ether with the methacrylic group from another ester, such as methyl methacrylate. However, studies have shown that the reaction between tributylmethoxysilane and methyl methacrylate, even in the presence of various catalysts, does not readily yield the desired product. tandfonline.com More success has been achieved in the transesterification of polymeric silyl esters. researchgate.net The development of efficient catalysts, such as certain titanium complexes, is an active area of research to make transesterification a more viable synthetic route for monomers like this compound. acs.org

Direct Reaction Pathways

Direct reaction pathways aim to synthesize this compound in a more streamlined manner. A notable example is the reaction of tributylmethoxysilane directly with methacrylic anhydride. tandfonline.comtandfonline.com This method has been shown to produce this compound in very good yields (95%) and high purity (99.5%). tandfonline.comtandfonline.com The reaction is typically conducted at temperatures between 75°C and 100°C, and the removal of the methyl methacrylate by-product as it forms helps to drive the reaction to completion. tandfonline.com

Another direct approach is the dehydrogenative coupling of carboxylic acids with silanes. lookchem.com This atom-economical method offers a convenient way to prepare silyl esters, including this compound. lookchem.com

Yield Optimization and Reaction Efficiency Studies

Optimizing the yield and efficiency of this compound synthesis is a key focus of research. Studies have systematically investigated the effects of different catalysts, reaction times, and temperatures. For example, in the synthesis from tributylmethoxysilane and methacrylic anhydride, a reaction time of 3 to 6 hours at 75-100°C is typical. tandfonline.com

| Precursors | Catalyst | Yield (%) | Purity (%) | Reference |

| Tributylmethoxysilane, Methacrylic Acid | Various | 3-25 | Not Specified | tandfonline.com |

| Acetoxytributylsilane, Methacrylic Acid | ZnCl₂ | 88 | Not Specified | tandfonline.com |

| Tributylmethoxysilane, Acetic Anhydride, Methacrylic Acid | Amberlyst 15 | 95 | 99 | tandfonline.comtandfonline.com |

| Tributylmethoxysilane, Methacrylic Anhydride | Amberlyst 15 | 95 | 99.5 | tandfonline.comtandfonline.com |

Monomer Purification Techniques and Stabilization Strategies

Following synthesis, this compound must be purified to remove unreacted starting materials, catalysts, and by-products. Distillation under reduced pressure is a common and effective purification method. tandfonline.comtandfonline.com The boiling point of this compound is reported as 135°C at 7 mmHg. tandfonline.com

Methacrylate monomers, including this compound, are prone to premature polymerization, especially at elevated temperatures used during distillation or storage. To prevent this, polymerization inhibitors or stabilizers are added. google.com Common stabilizers include butylated hydroxytoluene (BHT), Topanol A (2,4-dimethyl-6-tert-butylphenol), and the methyl ether of hydroquinone (B1673460) (MEHQ). tandfonline.comgoogle.com These stabilizers function by scavenging free radicals that initiate polymerization. For effective stabilization during storage, it is crucial to store the monomer under air, as oxygen is required for many common stabilizers to function correctly. jamorin.com Storage temperatures should not exceed 35°C. jamorin.com

Characterization of Monomeric this compound Purity

The purity and structural integrity of the synthesized this compound monomer are confirmed using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is used to determine purity and identify any volatile impurities. tandfonline.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are essential for structural elucidation.

¹H NMR spectroscopy provides information on the proton environment in the molecule. The characteristic signals for this compound in deuterated chloroform (B151607) (CDCl₃) confirm the presence of the vinyl protons, the methyl group on the double bond, and the various protons of the tributylsilyl group. tandfonline.com

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton of the molecule. tandfonline.com

FTIR spectroscopy is used to identify the characteristic functional groups present in the monomer, such as the carbonyl group (C=O) of the ester and the carbon-carbon double bond (C=C) of the methacrylate group. nih.gov

The table below summarizes the key characterization data for this compound.

| Technique | Description | Observed Values (in CDCl₃) | Reference |

| ¹H NMR | Chemical shifts (δ) in ppm | 6.10 (s, 1H), 5.59 (s, 1H), 1.92 (s, 3H), 1.34 (m, 12H), 0.89 (t, 9H), 0.79 (m, 6H) | tandfonline.com |

| ¹³C NMR | Chemical shifts (δ) in ppm | 166.5, 137.5, 125.2, 26.1, 24.8, 18.0, 13.5, 12.8 | tandfonline.com |

| GC-MS | Mass-to-charge ratio (m/z) | 41, 69, 85, 199, 227 (100%), 284 | tandfonline.com |

| Boiling Point | Temperature at reduced pressure | 135°C (at 7 mmHg) | tandfonline.com |

Polymerization Mechanisms and Kinetics of Tributylsilyl Methacrylate

Copolymerization Behavior of Tributylsilyl Methacrylate (B99206)

The copolymerization of tributylsilyl methacrylate (TBSM) and its analogs, such as other trialkylsilyl methacrylates, is a versatile method for tailoring polymer properties. By incorporating different comonomers, materials with a wide range of characteristics suitable for various applications can be synthesized. The behavior of TBSM in copolymerization is dictated by the reactivity of its methacrylate group and the influence of the bulky, hydrophobic tributylsilyl ester group.

Determination of Monomer Reactivity Ratios and Propagation Kinetics

Understanding the monomer reactivity ratios is crucial for predicting copolymer composition and microstructure. These ratios, r₁ and r₂, describe the relative preference of a growing polymer chain ending in monomer 1 to add another monomer 1 (k₁₁) versus monomer 2 (k₁₂), and the preference of a chain ending in monomer 2 to add another monomer 2 (k₂₂) versus monomer 1 (k₂₁).

While specific reactivity ratios for this compound are not widely published, studies on structurally similar silyl (B83357) methacrylates provide significant insight. For instance, in the free radical copolymerization of methacrylic acid (M₁) and trimethylsilyl (B98337) methacrylate (M₂), the reactivity ratios were determined to be r₁ = 2.75 and r₂ = 0.004. researchgate.net This indicates that a growing chain ending in a methacrylic acid unit strongly prefers to add another methacrylic acid unit, while a chain ending in trimethylsilyl methacrylate has a very low tendency to add another silyl methacrylate monomer. researchgate.net This leads to the formation of copolymers with longer sequences of methacrylic acid. researchgate.net

In another study, the copolymerization of 3-(trimethoxysilyl) propyl methacrylate (TMSPM) (M₁) with N-vinyl pyrrolidone (NVP) (M₂) yielded reactivity ratios of r₁ = 3.722 and r₂ = 0.097, as determined by methods such as Fineman-Ross and Kelen-Tudos. These values demonstrate that the silyl methacrylate monomer is significantly more reactive than N-vinyl pyrrolidone in this system.

The propagation kinetics, specifically the propagation rate coefficient (k_p_), quantify the rate of monomer addition to the growing polymer chain. For tert-butyldimethylsilyl methacrylate (TBDMSMA), a close analog of TBSM, the k_p_ has been determined over a range of temperatures using the pulsed-laser polymerization-size-exclusion chromatography (PLP-SEC) method. nih.govmdpi.com The kinetic data show that the k_p_ values for TBDMSMA are comparable to those of other methacrylate monomers. mdpi.com

Table 1: Propagation Rate Coefficients (k_p_) for Tert-Butyldimethylsilyl Methacrylate (TBDMSMA) Polymerization nih.govmdpi.com

| Temperature (°C) | k_p_ (L·mol⁻¹·s⁻¹) |

|---|---|

| 50 | 550 |

| 60 | 750 |

| 70 | 1000 |

| 80 | 1300 |

These kinetic parameters are fundamental for designing and controlling polymerization processes to achieve desired copolymer compositions and molecular weights. nih.govchemrxiv.org

Synthesis of Statistical and Gradient Copolymers

Statistical copolymers, where monomer units are randomly distributed along the polymer chain, can be synthesized by copolymerizing this compound with other monomers under conditions where both monomers have a chance to react. The sequence distribution in these copolymers is governed by the monomer reactivity ratios. researchgate.net For example, copolymers of 2-(trimethylsilyloxy)ethyl methacrylate and methyl methacrylate have been synthesized as statistical copolymers using atom transfer radical polymerization (ATRP).

Gradient copolymers represent a more advanced architecture where the composition of the monomer units changes gradually along the polymer chain. These are typically synthesized in a one-pot reaction by leveraging differences in monomer reactivity ratios or by controlled addition of one monomer to the polymerization mixture. Controlled radical polymerization techniques like ATRP are particularly well-suited for creating such structures. mdpi.com This allows for a smooth transition of properties, for instance from hydrophobic to hydrophilic, along the polymer backbone.

Block Copolymer Architectures: Design and Synthesis

Block copolymers consist of two or more long sequences, or "blocks," of different homopolymers linked together. The synthesis of block copolymers containing a silyl methacrylate block allows for the combination of distinct properties, such as the hydrophobicity and low surface energy of the silyl block with the properties of another block, which could be hydrophilic, rigid, or elastomeric. cmu.edu

Controlled/living polymerization techniques are the primary methods for synthesizing well-defined block copolymers. harth-research-group.org These methods include:

Atom Transfer Radical Polymerization (ATRP): This is a versatile technique used to create block copolymers. A macroinitiator, which is a polymer chain with an active initiating group at its end, is used to initiate the polymerization of the second monomer. cmu.edu For example, a poly(methyl methacrylate) macroinitiator can be used to initiate the polymerization of a silyl methacrylate to form a diblock copolymer. researchgate.net ABA-type triblock copolymers can also be synthesized using a bifunctional initiator. cmu.edunih.gov

Reversible Addition-Fragmention Chain Transfer (RAFT) Polymerization: RAFT is another powerful method for block copolymer synthesis. It involves using a chain transfer agent to control the polymerization. A silyl methacrylate can be polymerized first to create a macro-RAFT agent, which is then used to polymerize a second monomer. nih.govmdpi.com

Group Transfer Polymerization (GTP): GTP is a living polymerization method particularly effective for methacrylate monomers. It can be used to synthesize well-defined block copolymers of silyl methacrylates, like 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), in a one-pot synthesis. d-nb.info

The design of these architectures allows for the creation of materials that can self-assemble into ordered nanostructures, such as micelles or lamellae, making them useful as thermoplastic elastomers, specialty adhesives, or in nanotechnology applications. cmu.edursc.org

Graft Copolymerization onto Substrates and Macromolecules

Graft copolymerization involves attaching polymer chains (grafts) onto a pre-existing polymer backbone or a substrate surface. "Grafting from" and "grafting to" are the two main approaches. nih.gov Grafting this compound can be used to modify the surface properties of materials, imparting hydrophobicity, chemical resistance, or low surface energy.

"Grafting from": In this method, initiating sites are created on the surface of a substrate or along a macromolecule, and the silyl methacrylate monomer is then polymerized from these sites. nih.gov For example, ATRP can be used to graft methyl methacrylate from a brominated poly(isobutylene-co-isoprene) backbone, a process that can be adapted for silyl methacrylates. researchgate.net

"Grafting to": This approach involves synthesizing a silyl methacrylate polymer with a reactive end group and then attaching it to a compatible substrate or macromolecule. nih.gov

Grafting has been used to modify natural polymers like gelatin and natural rubber. nih.govresearchgate.net For instance, methyl methacrylate has been grafted onto natural rubber in a latex stage using redox initiators, a technique applicable to silyl methacrylates to enhance properties. researchgate.net

Terpolymerization and Multi-component Polymer Systems

Terpolymerization is the simultaneous polymerization of three different monomers, offering a vast parameter space for fine-tuning polymer properties. A study on the terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane (B155312) (a silyl methacrylate, M₁), methacrylic acid (M₂), and dimethyl octyl ammonium (B1175870) styrene (B11656) sulfonate (M₃) was conducted using a free-radical initiator. researchgate.net

To understand the composition of the resulting terpolymer, the reactivity ratios for each monomer pair were determined. researchgate.net

Table 2: Monomer Reactivity Ratios for Terpolymerization System researchgate.net

| Monomer Pair | r₁ | r₂ |

| Silyl Methacrylate / Methacrylic Acid | 0.85 | 0.25 |

| Silyl Methacrylate / Styrene Sulfonate | 0.90 | 0.15 |

| Methacrylic Acid / Styrene Sulfonate | 0.30 | 0.15 |

The values of these reactivity ratios, being less than one, indicate that the monomer units are distributed randomly along the terpolymer chains, leading to a homogeneous composition at conversions below 70%. researchgate.net By using terpolymerization equations, the average composition of the monomers in the final polymer can be calculated, which showed good agreement with experimental results. researchgate.net This approach allows for the creation of complex multi-component polymers with precisely tailored properties for specialized applications, such as biomaterials for intraocular lenses. researchgate.net

Polymerization in Heterogeneous and Dispersed Media

Polymerization of this compound can also be carried out in heterogeneous or dispersed systems, such as emulsion, suspension, or dispersion polymerization. These methods are often preferred in industrial settings due to better heat control, lower viscosity of the reaction medium, and the direct production of the polymer in a useful form (e.g., as a latex).

Dispersion Polymerization: In this technique, the polymerization is carried out in a medium where the monomer is soluble, but the resulting polymer is not. This leads to the formation of polymer particles. Nitroxide-mediated photo-controlled/living radical dispersion polymerization of methacrylates has been demonstrated, offering a pathway to create well-defined polymer particles. mdpi.com RAFT dispersion polymerization is another effective method for producing polymeric nanomaterials in a one-pot synthesis. nih.gov

Emulsion Polymerization: Here, the monomer is emulsified in an immiscible liquid, typically water, with the aid of a surfactant. The polymerization occurs primarily within the micelles. The kinetics of acrylate-methacrylate copolymerization in polar and nonpolar solvents, which mimic conditions in different phases of an emulsion system, have been studied to understand the influence of the medium on reactivity. rsc.org

Polymerization in the Presence of Fillers: Polymerization can be conducted in the presence of dispersed solid fillers like aerosil (fumed silica). The presence of the filler surface can influence the polymerization kinetics and the tacticity of the resulting polymer. elpub.ru For methyl methacrylate, the aerosil surface can orient the monomer through adsorption, affecting the stereochemistry of the polymer chain. elpub.ru This approach leads to the formation of composite materials where the polymer matrix is intimately linked to the filler. elpub.ru

These heterogeneous techniques provide robust methods for synthesizing silyl methacrylate polymers and copolymers in various physical forms, expanding their range of applications.

In-Situ Polymerization and Advanced Manufacturing Techniques

In-situ polymerization refers to the process where a monomer is polymerized in its final location, simultaneously shaping and forming the material into a desired structure. This technique is fundamental to several advanced manufacturing processes where liquid resins are converted into solid objects with high precision. This compound (TBSM) can be incorporated as a specialty monomer in formulations for these technologies, where its unique properties are leveraged during in-situ polymerization. The primary mechanism in this context is photopolymerization, where light energy is used to initiate the rapid conversion of a liquid monomer resin into a solid, cross-linked polymer network.

The process is central to advanced manufacturing methods such as vat photopolymerization 3D printing and photolithography. In these applications, a liquid photocurable resin is selectively exposed to a light source (like a laser or a projector), causing rapid, in-situ polymerization only in the illuminated areas. nist.govchemicalbook.com

Vat Photopolymerization 3D Printing

Techniques like Stereolithography (SLA) and Digital Light Processing (DLP) build three-dimensional objects layer-by-layer from a vat of liquid photopolymer resin. nih.gov The resin is a complex mixture designed to achieve specific properties in both its liquid state (e.g., viscosity) and solid state (e.g., mechanical strength, thermal stability). google.com These formulations typically consist of monomers, oligomers, a photoinitiator, and various additives. mdpi.comepo.org

Specialty methacrylates are crucial components for tailoring the final properties of the printed object. While common methacrylates form the bulk of the polymer matrix, monomers like TBSM can be included to impart specific functionalities. The bulky tributylsilyl group can enhance properties such as:

Hydrophobicity: Increasing the water resistance of the final part.

Thermal Stability: Improving the material's performance at elevated temperatures.

Mechanical Properties: Modifying the hardness and modulus of the cured polymer.

The in-situ polymerization occurs as the light source scans the resin, creating a solid layer. The build platform then moves, and a new layer of liquid resin is applied for the subsequent exposure, a process that is repeated until the object is complete.

Below is an example of a hypothetical photopolymer resin formulation for SLA/DLP 3D printing, illustrating the potential role of this compound.

| Component | Component Type | Typical wt% | Function in Formulation |

|---|---|---|---|

| Bisphenol A ethoxylate dimethacrylate | Oligomer | 40-60% | Provides core mechanical properties (stiffness, strength). |

| Isobornyl methacrylate | Monomer (Diluent) | 20-30% | Reduces viscosity, enhances toughness. |

| This compound | Monomer (Modifier) | 5-15% | Increases hydrophobicity and thermal stability. |

| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | Photoinitiator | 0.5-2% | Absorbs light to generate free radicals and initiate polymerization. |

| Light Blocker/Absorber | Additive | 0.01-0.1% | Controls light penetration depth, improving print resolution. |

Photolithography and Photoresists

Photolithography is a cornerstone of microfabrication, used to pattern thin films on substrates like silicon wafers. ncsu.edu The process utilizes a photosensitive material called a photoresist. justia.com Silyl-containing methacrylate polymers are valuable in advanced photoresist formulations, particularly for applications requiring high-resolution patterning and specific etching characteristics. osti.gov

In this context, a polymer containing silyl methacrylate units is spin-coated onto a wafer. Upon exposure to light through a photomask, a photochemical reaction is initiated. For certain advanced processes, such as top-surface imaging, the exposed areas undergo a chemical change that allows for selective reaction with a silicon-containing agent in a process called silylation. osti.gov This in-situ modification makes the exposed regions highly resistant to plasma etching, particularly oxygen plasma. During the dry development step, the unexposed (and therefore unsilylated) areas are etched away, leaving behind the desired pattern. The incorporation of silicon into the polymer backbone, for example through a monomer like TBSM, can provide the necessary etch resistance for these dry-developed resist systems. nih.gov

The table below outlines a representative composition for a chemically amplified photoresist that could incorporate a silyl methacrylate for enhanced etch resistance.

| Component | Component Type | Function in Formulation |

|---|---|---|

| Copolymer of Hydroxystyrene and this compound | Resin/Binder | Forms the film and provides etch resistance. |

| Triphenylsulfonium triflate | Photoacid Generator (PAG) | Generates a strong acid upon light exposure to catalyze deprotection reactions. |

| Propylene glycol monomethyl ether acetate | Solvent | Dissolves components for spin-coating and controls film thickness. |

| Tetramethylammonium hydroxide (B78521) (TMAH) | Developer | Selectively dissolves portions of the resist after exposure (for wet development). |

In-Situ Polymerization in Dental Composites

A well-established application of in-situ photopolymerization of silyl methacrylates is in dental restorative composites. researchgate.netnih.gov These materials are pastes composed of methacrylate monomers, inorganic fillers (like glass or silica), and a silane (B1218182) coupling agent, often a methacryloxysilane (B14707743) such as 3-(methacryloxypropyl)trimethoxysilane. nist.govvivarep.com When a dentist applies the composite, it is cured directly in the tooth cavity using a high-intensity blue light. This light activates a photoinitiator, causing the methacrylate monomers to polymerize in-situ, binding the fillers together and hardening the material into a durable restoration. The silyl functionality of the coupling agent forms a strong covalent bond between the inorganic filler and the organic polymer matrix, significantly enhancing the mechanical strength and longevity of the composite. researchgate.net This serves as a prime example of in-situ polymerization where silyl methacrylates are critical for material performance.

Polymer Architecture and Structural Design of Tributylsilyl Methacrylate Based Materials

Linear Homopolymers and Copolymers: Controlled Chain Growth

The synthesis of linear polymers from TBSMA can be achieved through various controlled radical polymerization (CRP) techniques, which allow for precise control over molecular weight, dispersity (Đ), and chain-end functionality. Among these, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are prominent methods for methacrylate (B99206) monomers.

RAFT polymerization of silyl (B83357) methacrylates, such as the structurally similar tert-butyldimethylsilyl methacrylate (TBDMSMA), has been shown to produce well-defined homopolymers with low dispersity (Đ < 1.3) and molecular weights that increase linearly with monomer conversion. ucalgary.ca This control is achieved through the use of a thiocarbonylthio chain transfer agent (CTA), which establishes a dynamic equilibrium between active propagating radicals and dormant polymer chains. Current time information in Provincia di Pisa, IT.researchgate.net Kinetic studies on TBDMSMA polymerization have provided detailed rate coefficients, which are crucial for predicting and controlling the polymerization of analogous monomers like TBSMA. Current time information in Provincia di Pisa, IT. While specific kinetic data for TBSMA is not extensively detailed in the literature, the behavior is expected to be comparable to other trialkylsilyl methacrylates.

ATRP is another powerful technique for synthesizing well-defined polymers from silyl methacrylates. For instance, 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) has been polymerized using a copper bromide/N,N,N',N'',N''-pentamethyldiethylenetriamine (CuBr/PMDETA) catalytic system, yielding polymers with low molecular weight distributions (Đ = 1.20–1.40). researchgate.net The polymerization exhibits first-order kinetics, and the molecular weight evolves linearly with conversion, indicating a controlled process. researchgate.net This methodology is readily applicable to TBSMA for the synthesis of well-defined linear homopolymers.

Copolymerization extends the functional possibilities of TBSMA-based materials. By incorporating other monomers, properties such as hydrophilicity, mechanical strength, and degradability can be tuned. For example, TBSMA has been copolymerized with 2-methylene-1,3-dioxepane (B1205776) (MDO) via radical ring-opening polymerization. observatorioplastico.com The resulting copolymers possess hydrolyzable silyl ester side groups from TBSMA and ester linkages in the polymer backbone from MDO, creating materials designed for controlled degradation in aqueous environments. observatorioplastico.com

The reactivity of monomers in copolymerization is described by their reactivity ratios (r1 and r2). These ratios indicate the preference of a propagating polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer. While specific reactivity ratios for TBSMA with common comonomers are not widely published, data from analogous silyl methacrylate systems provide valuable insight. For instance, in the free radical copolymerization of methacrylic acid (M1) and trimethylsilyl (B98337) methacrylate (M2), the reactivity ratios were found to be r1 = 2.75 and r2 = 0.004, indicating that the propagating chain ending in methacrylic acid strongly prefers to add another methacrylic acid monomer, leading to a blocky copolymer structure. nih.gov In another system involving 3-(trimethoxysilyl)propyl methacrylate (M1) and N-vinyl pyrrolidone (M2), the reactivity ratios were r1 = 3.722 and r2 = 0.097, showing that the silyl methacrylate is significantly more reactive. observatorioplastico.com

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method | Reference |

|---|---|---|---|---|---|

| Methacrylic Acid | Trimethylsilyl methacrylate | 2.75 | 0.004 | Free Radical | nih.gov |

| 3-(Trimethoxysilyl)propyl methacrylate | N-vinyl pyrrolidone | 3.722 | 0.097 | Free Radical | observatorioplastico.com |

Branched and Hyperbranched Polymer Architectures

Branched and hyperbranched polymers are characterized by their three-dimensional, globular structures and a high density of functional groups at their periphery. These architectures lead to unique properties such as lower viscosity and higher solubility compared to their linear counterparts of similar molecular weight. semanticscholar.org The synthesis of such structures from methacrylate monomers can be achieved through several strategies, which are applicable to TBSMA.

One primary method is self-condensing vinyl polymerization (SCVP) . This approach utilizes a special monomer, termed an "inimer" (initiator-monomer), which possesses both a polymerizable vinyl group and an initiating site within the same molecule. For methacrylates, an inimer can be designed with a methacryloyl group and a silyl ketene (B1206846) acetal (B89532) group, which can initiate Group Transfer Polymerization (GTP). Current time information in Provincia di Pisa, IT. The polymerization of such an inimer leads to a highly branched, dendritic structure in a single step. Current time information in Provincia di Pisa, IT. Although not demonstrated specifically for a TBSMA-based inimer, this strategy is a viable route to hyperbranched poly(tributylsilyl methacrylate).

Another approach involves the copolymerization of a standard monomer with a branching agent . In controlled radical polymerization techniques like ATRP, a small amount of a divinyl comonomer, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), can be added to the polymerization of a monovinyl monomer like methyl methacrylate (MMA). researchgate.net This leads to the formation of soluble, branched polymers rather than a crosslinked gel, provided the reaction conditions are carefully controlled. This technique could be applied to the polymerization of TBSMA to introduce branching into the polymer structure.

More advanced methods, such as organotellurium-mediated radical polymerization (TERP), have been used to create hyperbranched polyacrylates with a high degree of control over the molecular weight, number of branches, and branch length. nih.gov This is achieved by copolymerizing a standard acrylate (B77674) with a vinyltelluride "evolmer" that induces a controlled branching structure. nih.gov While developed for acrylates, the principles of this method could potentially be adapted for methacrylates like TBSMA to generate highly controlled hyperbranched architectures.

Star Polymers and Dendritic Structures

Star polymers consist of multiple linear polymer chains, or "arms," radiating from a central core. Dendritic structures are more perfectly branched, with a regular, generational branching pattern. These architectures are of interest for their compact size and high arm density. researchgate.net

The synthesis of star polymers can generally be accomplished via two main strategies: "core-first" and "arm-first". observatorioplastico.com

Core-First Approach : In this method, a multifunctional initiator is used to simultaneously grow multiple polymer arms. For example, dendritic molecules with multiple initiating sites can be used in ATRP to synthesize star-like poly(methyl methacrylate). rsc.org A similar approach could use a core molecule with multiple initiating sites suitable for the controlled polymerization of TBSMA, resulting in a star polymer with p(TBSMA) arms.

Arm-First Approach : This strategy involves first synthesizing linear polymer arms with a reactive end-group. These arms are then attached to a multifunctional linking agent or core molecule. observatorioplastico.comrsc.org For instance, linear p(TBSMA) chains could be synthesized via a controlled polymerization technique like ATRP or GTP, leaving a reactive terminal group. These arms could then be reacted with a divinyl crosslinking agent, such as divinylbenzene, which acts as a core, linking the arms together to form a star polymer. observatorioplastico.com This method allows for precise characterization of the arms before the star is formed. semanticscholar.org

Group Transfer Polymerization (GTP) has also been reported for the synthesis of various polymer architectures, including star polymers, from functional monomers like 3-(trimethoxysilyl)propyl methacrylate (TMSPMA). Current time information in Provincia di Pisa, IT. This demonstrates the feasibility of creating star polymers with silyl methacrylate arms using living polymerization techniques. Furthermore, more complex structures like three-component, three-arm star-shaped copolymers containing poly(dimethylsiloxane) and poly(tert-butyl methacrylate) have been synthesized using anionic polymerization, showcasing the versatility in creating heteroarm stars with both silyl and methacrylate components. nih.gov

Dendrimer-like star polymers, which bridge the gap between simple stars and perfect dendrimers, can be synthesized using an iterative methodology. This involves a repeating sequence of coupling a living polymer arm to a branched core, followed by a chemical transformation to generate new initiating sites on the periphery for the next generation of arms. researchgate.net This allows for the construction of very high molecular weight, generation-based branched polymers with a large number of arms.

Crosslinked Polymer Networks and Hydrogels (Synthetic Aspects)

Crosslinked networks of TBSMA result in insoluble, three-dimensional polymer structures with properties that are highly dependent on the crosslink density. The synthesis of these networks typically involves the copolymerization of TBSMA with a multifunctional crosslinking agent.

A common method is the free radical copolymerization of the monofunctional TBSMA monomer with a difunctional methacrylate, such as ethylene glycol dimethacrylate (EGDMA) or a custom crosslinking agent. nih.gov The crosslinker is incorporated into multiple growing polymer chains, forming covalent bonds that link them together into a network. The ratio of the crosslinker to TBSMA is a critical parameter that controls the network's properties; a higher concentration of crosslinker leads to a more densely crosslinked network, which is generally more rigid and has a higher glass transition temperature (Tg). nih.govbohrium.com

An important characteristic of TBSMA-based networks is the hydrolytic instability of the tributylsilyl ester group. When exposed to aqueous environments, especially under acidic or basic conditions, the silyl ester can be cleaved to form methacrylic acid and tributylsilanol. observatorioplastico.com This property can be harnessed to create degradable or stimuli-responsive materials. For instance, copolymers of TBSMA and 2-methylene-1,3-dioxepane (MDO) have been shown to degrade upon immersion in artificial seawater. observatorioplastico.com The hydrolysis of the silyl ester side groups increases the hydrophilicity of the polymer, which in turn accelerates the hydrolysis of the ester linkages in the polymer backbone derived from the MDO, leading to a significant reduction in molar mass. observatorioplastico.com

This hydrolytic conversion also provides a pathway to the synthesis of hydrogels. A hydrogel is a crosslinked polymer network that can absorb and retain large amounts of water. While a network made purely from the hydrophobic TBSMA would not form a hydrogel, a crosslinked network of p(TBSMA) can be converted into a hydrogel post-synthesis. By hydrolyzing the tributylsilyl groups within the crosslinked network, the hydrophobic p(TBSMA) is transformed into the hydrophilic poly(methacrylic acid) (PMAA). The resulting PMAA network is a pH-responsive hydrogel, which swells significantly in neutral to basic conditions due to the deprotonation of the carboxylic acid groups and the resulting electrostatic repulsion between the polymer chains. rsc.org Alternatively, hydrogels can be formed directly by copolymerizing TBSMA with a hydrophilic monomer, such as 2-hydroxyethyl methacrylate (HEMA), in the presence of a crosslinker. rsc.org

| Crosslinker Type | Description | Potential Effect on Network |

|---|---|---|

| Dimethacrylates (e.g., EGDMA, TEGDMA) | Small molecules with two methacrylate groups. | Forms covalent crosslinks during polymerization, increasing rigidity and Tg. bohrium.com |

| Silane (B1218182) Coupling Agents (with vinyl groups) | Molecules like 3-(methacryloyloxy)propyltrimethoxysilane (KH-570) can act as crosslinkers. | Introduces siloxane crosslinks upon hydrolysis and condensation of the methoxysilyl groups. petr-kral.com |

| Post-polymerization Hydrolysis | Hydrolysis of TBSMA units to methacrylic acid. | Can lead to physical crosslinking via hydrogen bonding or ionic crosslinking with divalent cations. Transforms a hydrophobic network into a hydrophilic hydrogel. observatorioplastico.comrsc.org |

Polymer Brushes and Surface-Anchored Architectures

Polymer brushes are assemblies of polymer chains tethered by one end to a surface or interface at a high enough density that the chains are forced to stretch away from the surface to avoid overcrowding. researchgate.net This elongated conformation gives rise to unique surface properties. Surface-anchored architectures based on TBSMA can be created primarily through "grafting from" techniques, where the polymer chains are grown directly from the surface.

The most common method for creating polymer brushes is surface-initiated controlled radical polymerization (SI-CRP) , such as surface-initiated atom transfer radical polymerization (SI-ATRP). ucalgary.casemanticscholar.org The process involves two main steps:

Surface Functionalization : The substrate (e.g., silica (B1680970), gold, or a polymer film) is first modified to immobilize initiator molecules. For silica or other oxide surfaces, this is often achieved using silane chemistry, where a silane coupling agent containing an ATRP initiator group (e.g., a bromo-ester) is reacted with the surface hydroxyl groups. nih.gov

Polymerization : The initiator-functionalized surface is then immersed in a solution containing the monomer (TBSMA), a catalyst system (e.g., Cu(I)Br/ligand for ATRP), and a solvent. The polymerization is initiated from the surface-bound initiators, leading to the growth of dense, end-tethered polymer chains. semanticscholar.org

While there are no specific reports on the synthesis of p(TBSMA) brushes, the technique is well-established for a wide range of methacrylates, including other silyl-containing methacrylates like 2-(trimethylsilyloxy)ethyl methacrylate (HEMA-TMS). Current time information in Provincia di Pisa, IT.researchgate.netnih.gov Surface-initiated living anionic polymerization (SI-LAP) has also been used to graft functional methacrylate polymers from surfaces, offering another route to well-defined brush architectures. Current time information in Provincia di Pisa, IT.

Once formed, p(TBSMA) brushes create a hydrophobic surface. A key feature of these brushes is their potential for post-polymerization modification. Similar to the crosslinked networks, the surface-grafted p(TBSMA) chains can be hydrolyzed to convert them into poly(methacrylic acid) (PMAA) brushes. This transformation would dramatically change the surface properties from hydrophobic to hydrophilic and pH-responsive. PMAA brushes are known to swell in high pH solutions (when the acid groups are deprotonated) and collapse in low pH solutions, a property that can be exploited for creating "smart" surfaces for applications like controlled adhesion, sensing, or flow control in nanochannels.

Supramolecular Self-Assembly of this compound Block Copolymers

Block copolymers are macromolecules composed of two or more distinct, covalently linked polymer chains (blocks). When these blocks are chemically dissimilar (e.g., one hydrophobic and one hydrophilic), the copolymer is amphiphilic and can spontaneously self-assemble into ordered nanostructures in a selective solvent (a solvent that is good for one block but poor for the other). rsc.org

Block copolymers containing a hydrophobic p(TBSMA) block can be designed to self-assemble by incorporating a hydrophilic block. A direct synthetic route to such an amphiphilic block copolymer is through controlled radical polymerization, like RAFT, using a hydrophilic macro-chain transfer agent (macro-CTA). For example, block copolymers have been synthesized with a polyethylene (B3416737) glycol (PEG) block and a second, random copolymer block of TBSMA and methyl methacrylate (MMA). researchgate.net

In a selective solvent for the hydrophilic block (such as water), these amphiphilic block copolymers will self-assemble to minimize the unfavorable interactions between the hydrophobic block and the solvent. researchgate.net This typically results in the formation of micelles, which are core-shell nanostructures. petr-kral.com

Core : The insoluble, hydrophobic p(TBSMA) blocks collapse to form the core of the micelle.

Corona (or Shell) : The soluble, hydrophilic PEG blocks form a protective outer layer, or corona, that interfaces with the aqueous solvent, stabilizing the entire assembly. nih.gov

The morphology of the self-assembled structures is not limited to spherical micelles. Depending on factors such as the relative volume fractions of the blocks, the total molecular weight, and the solvent, other morphologies can be formed, including: observatorioplastico.com

Cylindrical Micelles (Worms)

Vesicles (Polymersomes) , which are hollow spheres with a bilayer membrane composed of the block copolymer.

An alternative strategy to create amphiphilic block copolymers is through post-polymerization modification. A diblock copolymer consisting of p(TBSMA) and another hydrophobic block could be synthesized first. Subsequent selective hydrolysis of the p(TBSMA) block into the hydrophilic poly(methacrylic acid) (PMAA) block would transform the purely hydrophobic polymer into an amphiphilic one. This resulting p(PMAA)-b-hydrophobic polymer would then self-assemble in water, with the PMAA block forming the corona. The pH-responsiveness of the PMAA block would also impart stimuli-responsive behavior to the self-assembled nanostructures.

These self-assembled nanostructures have potential applications in areas such as drug delivery, where the hydrophobic core can encapsulate non-polar drugs, and in the creation of nanostructured materials and coatings. researchgate.netresearchgate.net

Post Polymerization Modification and Functionalization of Tributylsilyl Methacrylate Polymers

Controlled Hydrolysis of Silyl (B83357) Ester Linkages: Mechanistic Investigations

The key post-polymerization modification of poly(tributylsilyl methacrylate) (PTBSMA) is the hydrolysis of its silyl ester side groups. This reaction converts the hydrophobic PTBSMA into the hydrophilic poly(methacrylic acid) (PMAA). The reaction proceeds via the cleavage of the silicon-oxygen bond, releasing tributylsilanol, which can further condense to form hexabutyldisiloxane, and generating a carboxylic acid group on the polymer backbone.

The rate of this hydrolysis is highly tunable and depends on several factors, including the steric hindrance of the silyl group, the pH of the medium, and the temperature. rsc.orgresearchgate.net Mechanistic studies have shown that the bulky tributyl groups provide significant steric protection to the silyl ester linkage, slowing the hydrolysis rate compared to less hindered silyl esters like trimethylsilyl (B98337) methacrylate (B99206). acs.org However, the hydrolysis is readily achieved under acidic or basic conditions. In aqueous environments, such as artificial seawater, the silyl ester groups are prone to hydrolysis, leading to a progressive change in the polymer's properties from hydrophobic to hydrophilic. rsc.orgresearchgate.net This transition can be monitored by observing the decrease in the water contact angle of a polymer film over time. rsc.orgresearchgate.net

Research on copolymers of silyl methacrylates has demonstrated that the nature of the alkyl substituents on the silicon atom directly influences the hydrolysis kinetics. The hydrolysis rate generally decreases with increased steric hindrance. researchgate.net For instance, copolymers containing TBSMA hydrolyze faster than those with the more sterically hindered triisopropylsilyl methacrylate (TIPSiMA). rsc.orgresearchgate.net

| Factor | Influence on Hydrolysis Rate | Research Findings |

| Steric Hindrance | Increased steric bulk on the silicon atom decreases the hydrolysis rate. | The hydrolysis rate of TBSMA is faster than that of the more hindered triisopropylsilyl methacrylate (TIPSiMA). rsc.orgresearchgate.net |

| pH | Hydrolysis is catalyzed by both acidic and basic conditions. | Silyl ethers are known to be easily hydrolyzed in either acidic or basic conditions. mdpi.com The hydrolysis of polymethyl methacrylate (PMMA) to PMAA is well-documented under both alkaline and near-critical water conditions, indicating the susceptibility of the ester linkage. researchgate.netresearchgate.net |

| Temperature | Higher temperatures accelerate the hydrolysis reaction. | The degradation of silyl ester-containing polymers is accelerated at elevated temperatures (e.g., 60 °C). rsc.org |

| Solvent | The presence of water is essential for hydrolysis. | Copolymers immersed in artificial seawater (ASW) show significant hydrolysis and molar mass decline over several weeks. rsc.orgresearchgate.net |

Chemical Transformations of the Hydrolyzed Polymer Backbone

Upon hydrolysis, the PTBSMA is converted to poly(methacrylic acid) (PMAA), a polyelectrolyte with pendant carboxylic acid groups. wikipedia.org This hydrolyzed polymer backbone is chemically versatile and can undergo a variety of further transformations, allowing for the introduction of diverse functional groups.

The carboxylic acid groups can be readily modified using well-established organic chemistry reactions. For example, they can be converted into esters, amides, or acid chlorides. Esterification can be performed with various alcohols to introduce new side chains, thereby altering the polymer's solubility, thermal properties, and reactivity. Amidation, through reaction with primary or secondary amines using coupling agents, allows for the attachment of biologically active molecules, fluorescent tags, or other functional moieties. The conversion to acid chlorides provides a highly reactive intermediate for further functionalization.

These transformations are crucial for creating functional polymers from a common, easily synthesized precursor. The ability to start with PTBSMA, hydrolyze it to PMAA, and then perform subsequent chemical modifications provides a powerful platform for materials design. cmu.edu

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential Applications |

| Esterification | Alcohol, Acid Catalyst | Ester (-COOR) | Tuning solubility and thermal properties, drug delivery. researchgate.net |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide (-CONHR) | Bioconjugation, attachment of fluorescent labels, hydrogel formation. |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride (-COCl) | Highly reactive intermediate for further functionalization. |

| Crosslinking | Divalent metal ions or Diamines | Ionically or covalently crosslinked network | Hydrogels, absorbent materials. wikipedia.org |

Introduction of Novel Functionalities via Click Chemistry and Orthogonal Reactions

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. ugent.be These reactions are exceptionally well-suited for the post-polymerization modification of polymers. The hydrolyzed PTBSMA backbone (PMAA) can be functionalized with groups that can participate in click reactions, such as azides or alkynes.

A common strategy involves first modifying the carboxylic acid groups of PMAA with a small molecule containing an azide (B81097) or alkyne functionality. For instance, reacting PMAA with an amino-alkyne or an amino-azide via amidation would yield a polymer scaffold decorated with pendant reactive groups. This functionalized polymer can then be reacted with a variety of molecules containing the complementary click partner via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of a click reaction. nih.govmdpi.com This approach allows for the efficient attachment of complex molecules, including biomolecules, drugs, and other polymers, with high degrees of functionalization. ugent.benih.gov

Orthogonal reactions, which proceed in the presence of other reactive functionalities without interference, are also powerful tools. researchgate.net For a copolymer containing TBSMA and another monomer with a different reactive group (e.g., glycidyl (B131873) methacrylate), each type of monomer unit can be modified independently. The silyl ester can be hydrolyzed, and the resulting carboxylic acid can be modified, while the epoxide ring of the glycidyl methacrylate can undergo a separate, orthogonal reaction like ring-opening with an amine or thiol. researchgate.netsemanticscholar.org This allows for the creation of multifunctional polymers with precise control over the placement and density of different functional groups. acs.org

| Click/Orthogonal Reaction | Polymer-Bound Group | Reagent Group | Key Features |

| CuAAC | Alkyne or Azide | Azide or Alkyne | High efficiency, mild conditions, forms stable triazole linkage. nih.gov |

| Thiol-ene Reaction | Alkene | Thiol | Radical or base-catalyzed, rapid, high conversion. |

| Diels-Alder Reaction | Diene | Dienophile | Thermally reversible, useful for creating self-healing materials. rsc.org |

| Epoxy Ring-Opening | Epoxide | Amine, Thiol, Azide | Orthogonal to silyl ester hydrolysis, introduces hydroxyl functionality. researchgate.netsemanticscholar.org |

Surface Functionalization and Derivatization Strategies

The surface properties of materials made from PTBSMA or its derivatives can be specifically tailored through targeted functionalization strategies. For thin films or coatings, modifying only the surface can dramatically alter properties like wettability, biocompatibility, and adhesion without changing the bulk characteristics of the material.

One common approach is surface grafting, where polymer chains are grown from or attached to a surface. mdpi.com A PTBSMA surface can be treated to generate initiating sites for a surface-initiated polymerization, such as atom transfer radical polymerization (SI-ATRP). mdpi.com For example, a PTBSMA film could be partially hydrolyzed on its surface to create carboxylic acid groups. These groups can then be converted into ATRP initiators, from which a different polymer can be grown, creating a "brush" layer with new functionality.

Alternatively, silanization using silane (B1218182) coupling agents is a robust method for modifying surfaces. chemrxiv.org A hydrolyzed PTBSMA surface (PMAA) presents carboxylic acid and residual hydroxyl groups that can react with organosilanes, such as those containing perfluoroalkyl chains to create a hydrophobic surface or polyethylene (B3416737) glycol (PEG) chains to create a protein-resistant surface. mdpi.com The use of silyl methacrylates as coupling agents themselves is a known strategy to functionalize surfaces and promote adhesion between organic polymers and inorganic substrates. mdpi.com

| Strategy | Description | Resulting Surface Property |

| Surface-Initiated Polymerization (e.g., SI-ATRP) | Initiator groups are attached to the polymer surface, and a second polymer is grown from these sites. mdpi.com | Can introduce a dense layer of a new polymer, significantly altering wettability, biocompatibility, or stimuli-responsiveness. |

| Silanization | The surface is treated with organosilane coupling agents that react with surface functional groups. chemrxiv.org | Can introduce a stable monolayer to control adhesion, friction, and surface energy. |

| Layer-by-Layer (LbL) Assembly | A hydrolyzed PTBSMA (PMAA) surface, which is anionic, can be used to alternately adsorb cationic polymers or nanoparticles. | Creates multilayer thin films with controlled thickness and functionality. |

| Plasma Treatment | Exposure to plasma can introduce new functional groups (e.g., hydroxyl, carboxyl) onto the polymer surface. chemrxiv.org | Increases surface energy and provides reactive sites for further covalent modification. |

Advanced Characterization Methodologies for Tributylsilyl Methacrylate Polymers

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of the polymer, verifying the integrity of the monomer unit after polymerization, and assessing polymer tacticity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of poly(tributylsilyl methacrylate). By analyzing the spectra from different nuclei (¹H, ¹³C, and ²⁹Si), a complete structural picture can be assembled.

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments in the polymer. For poly(this compound), the spectrum is characterized by broad signals typical of polymers. Key resonances include those from the polymer backbone's methylene (B1212753) protons (-CH₂-) and α-methyl protons (-CH₃), as well as the signals from the butyl groups of the silyl (B83357) ester side chain. The integration of these signals can confirm the successful incorporation of the monomer unit.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. The spectrum for poly(this compound) would show distinct signals for the carbonyl carbon (C=O), the quaternary carbon of the backbone, and the carbons of the tributylsilyl group. auremn.org The chemical shift of the carbonyl carbon is particularly sensitive to the stereochemistry (tacticity) of the polymer chain. auremn.org

²⁹Si NMR: Silicon-29 NMR is uniquely suited for analyzing silicon-containing polymers. For poly(this compound), a single primary resonance would be expected, confirming the presence and chemical environment of the silicon atom within the tributylsilyl group. This technique is highly effective for verifying the integrity of the silyl ester group and detecting any potential side reactions involving this moiety.

Interactive Table: Expected NMR Chemical Shifts (δ) in ppm for Poly(this compound)

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Notes |

| ¹H | Backbone -CH₂- | 1.5 - 2.1 | Broad signal, position influenced by tacticity. |

| ¹H | Backbone α-CH₃ | 0.8 - 1.3 | Broad signal, sensitive to stereochemistry (isotactic, syndiotactic, atactic). |

| ¹H | Si-CH₂- (butyl) | ~0.6 | Signal for the methylene group directly attached to the silicon atom. |

| ¹H | -(CH₂)₂- (butyl) | 1.2 - 1.5 | Overlapping signals from the two central methylene groups of the butyl chain. |

| ¹H | -CH₃ (butyl) | ~0.9 | Terminal methyl group of the butyl chain. |

| ¹³C | Carbonyl (-C =O) | 175 - 179 | Position is sensitive to polymer tacticity (pentad sequences). libretexts.org |

| ¹³C | Quaternary Carbon (-C (CH₃)-) | 44 - 46 | Backbone quaternary carbon. auremn.org |

| ¹³C | Backbone (-C H₂-) | 51 - 55 | Backbone methylene carbon. auremn.org |

| ¹³C | Backbone α-C H₃ | 16 - 20 | Backbone methyl carbon. auremn.org |

| ¹³C | Si-C H₂- (butyl) | ~13 | Carbon directly bonded to silicon. |

| ¹³C | Si-CH₂-C H₂- (butyl) | ~26 | |

| ¹³C | -C H₂-CH₃ (butyl) | ~27 | |

| ¹³C | -C H₃ (butyl) | ~14 | Terminal methyl carbon of the butyl chain. |

| ²⁹Si | O-Si (CH₂CH₂CH₂CH₃)₃ | 0 - 5 | A single primary resonance is expected, confirming the silyl ester environment. The exact shift depends on solvent and concentration. |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides complementary information about the functional groups present in the polymer.

FTIR Spectroscopy: The FTIR spectrum of poly(this compound) is dominated by characteristic absorption bands of the ester group and the alkyl chains. A strong absorption band around 1720-1730 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the methacrylate (B99206) ester. spectroscopyonline.comnih.gov Other significant peaks include C-O-C stretching vibrations between 1100 and 1300 cm⁻¹, and C-H stretching and bending vibrations from the polymer backbone and the butyl groups in the 2850-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively. spectroscopyonline.commdpi.com The presence of the Si-C bond can also be identified by characteristic vibrations.

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing non-polar bonds. In the case of poly(this compound), it can provide clear signals for the C-C backbone and the Si-C bonds, which may be weak in the FTIR spectrum. The symmetric C=O stretching vibration also gives a strong Raman signal. The combination of FTIR and Raman provides a more complete vibrational analysis of the polymer's functional groups. nih.gov

Interactive Table: Key Vibrational Frequencies (cm⁻¹) for Poly(this compound)

| Wavenumber (cm⁻¹) | Assignment | Technique | Notes |

| 2850 - 3000 | C-H stretching (alkyl) | FTIR | From backbone and tributylsilyl side chains. spectroscopyonline.com |

| 1720 - 1730 | C=O stretching (ester) | FTIR | Very strong and characteristic peak for methacrylate polymers. nih.gov |

| 1430 - 1480 | C-H bending (CH₂, CH₃) | FTIR | Asymmetric and symmetric bending modes. researchgate.net |

| 1100 - 1300 | C-O-C stretching (ester) | FTIR | Asymmetric and symmetric stretching vibrations. nih.gov |

| 1050 - 1080 | Si-O-C stretching | FTIR | Confirms the presence of the silyl ether linkage. mdpi.com |

| 800 - 860 | Si-C stretching | FTIR | Characteristic vibrations for alkyl-silicon bonds. |

| ~1725 | C=O symmetric stretching | Raman | Typically a strong band in the Raman spectrum. |

| ~800 | Si-C symmetric stretching | Raman | Often gives a stronger signal in Raman than in FTIR. |

Chromatographic Techniques for Molecular Weight and Polydispersity Determination

The physical and mechanical properties of a polymer are critically dependent on its molecular weight and the distribution of chain sizes (polydispersity).

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

For poly(this compound), the analysis would typically be performed using a solvent in which the polymer is readily soluble, such as tetrahydrofuran (B95107) (THF). The system is calibrated with polymer standards of known molecular weight, often poly(methyl methacrylate) or polystyrene. The output from the detector (commonly a refractive index detector) is a chromatogram from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) are calculated. A low PDI value (closer to 1.0) indicates a more uniform distribution of polymer chain lengths, which is often desirable and a hallmark of a well-controlled polymerization.

Interactive Table: Typical GPC/SEC Parameters and Expected Results

| Parameter | Description | Typical Value / Range |

| Mobile Phase (Eluent) | The solvent used to dissolve the polymer and carry it through the column. | Tetrahydrofuran (THF) |

| Column Type | Stationary phase with controlled pore sizes for separation. | Polystyrene-divinylbenzene (PS-DVB) based columns. |

| Calibration Standard | A well-characterized polymer used to create a calibration curve of elution time vs. molecular weight. | Poly(methyl methacrylate) (PMMA) or Polystyrene (PS). |

| Weight-Average (Mw) | The average molecular weight where chains with higher mass contribute more to the average. | Varies with synthesis conditions (e.g., 10,000 - 100,000 g/mol ). |

| Number-Average (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Varies with synthesis conditions (e.g., 8,000 - 90,000 g/mol ). |

| Polydispersity (PDI) | A measure of the breadth of the molecular weight distribution (Mw/Mn). | 1.1 - 2.5 (Lower values indicate controlled polymerization). |

Thermal Analysis Techniques for Phase Transition and Degradation Studies

Thermal analysis is crucial for determining the operational temperature range of a polymer and understanding its thermal stability.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine thermal transitions in polymers.

For an amorphous polymer like poly(this compound), the most important transition observed by DSC is the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the heat flow signal on the DSC thermogram. The bulky tributylsilyl side group is expected to significantly influence the Tg. For comparison, poly(trimethylsilyl methacrylate) has a reported Tg of 68 °C. sigmaaldrich.comsigmaaldrich.com The larger, more flexible tributylsilyl group in poly(this compound) would likely result in a lower Tg due to increased plasticization of the polymer backbone.

Interactive Table: DSC Data for Poly(silyl methacrylates)

| Polymer | Glass Transition Temperature (Tg) | Notes |

| Poly(trimethylsilyl methacrylate) | 68 °C sigmaaldrich.comsigmaaldrich.com | A known literature value for a closely related polymer. |

| Poly(this compound) | Estimated < 60 °C | The larger butyl groups are expected to lower the Tg compared to the methyl-substituted analogue. |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. For polymers containing silicon, such as poly(this compound), TGA provides insights into their degradation pathways and upper service temperatures. The presence of the silicon-containing silyl group generally enhances thermal stability compared to their non-silylated methacrylate counterparts.

The thermal decomposition of silicon-based polymers, like poly(silyl ether)s, typically occurs at high temperatures. mdpi.comnih.gov TGA studies on these related polymers show that the onset of degradation, often defined as the temperature at which 5% weight loss occurs (T₅%), is generally above 350°C. mdpi.com The degradation process for polysiloxanes in an inert atmosphere often proceeds in a single weight-loss step. gelest.com The major decomposition, indicated by the temperature at 50% weight loss (T₅₀%), can be around 470°C for certain poly(silyl ether)s, indicating a robust polymer backbone. mdpi.com This high thermal stability is attributed to the strength of the Si-O bond. gelest.com

The specific degradation profile of poly(this compound) would involve the scission of the polymer backbone and the volatilization of the bulky tributylsilyl side groups. Research findings on analogous silyl polymers provide a strong basis for expected thermal performance.

| Polymer Type | Decomposition Onset (T₅%) (°C) | Midpoint Decomposition (T₅₀%) (°C) | Atmosphere |

|---|---|---|---|

| Poly(silyl ether) - Aliphatic Backbone | > 350 | ~470 | Nitrogen |

| Poly(methyl methacrylate) (PMMA) | ~286 | ~380 | Nitrogen |

| Poly[methyl(trifluoropropyl)siloxane] | > 400 | > 500 | Nitrogen |

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the micro- and nanoscale morphology of polymer surfaces and bulk structures.

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography. For films or monoliths made from methacrylate-based polymers, SEM reveals features such as porosity, grain structure, and surface homogeneity. nih.govresearchgate.net In studies of poly(methyl methacrylate) (PMMA) nanocomposite foams, for example, SEM micrographs are used to characterize the cell structure and the dispersion of nanofillers within the polymer matrix. researchgate.net For a film of poly(this compound), SEM would be employed to assess surface smoothness, identify any defects like cracks or pinholes, and characterize the morphology of phase-separated domains in polymer blends. The interaction between the electron beam and the sample generates secondary electrons, which are detected to form a high-resolution image of the surface.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of thin polymer films. To gain sufficient contrast, especially in polymers composed of light elements, staining agents or selective synthesis techniques are often employed. mdpi.comiucc.ac.il For block copolymers containing a methacrylate block, TEM can reveal the self-assembled nanostructures, such as spherical or cylindrical micelles, and their arrangement within the material. uni-bayreuth.denist.gov For instance, in poly(styrene-block-methyl methacrylate) (PS-b-PMMA), TEM images clearly distinguish the different polymer domains, allowing for detailed characterization of their size, shape, and long-range order. iucc.ac.ilnist.gov In the context of poly(this compound) nanoparticles or composites, TEM would be invaluable for visualizing the core-shell architecture and the dispersion of any incorporated fillers. mdpi.com

Atomic Force Microscopy (AFM), a type of Scanning Probe Microscopy (SPM), is an indispensable technique for characterizing the surface of polymer films at the nanoscale with high resolution. acs.orgoxinst.com AFM operates by scanning a sharp probe attached to a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is used to generate a three-dimensional topographic map. iucc.ac.ilacs.org

This technique is particularly useful for quantifying surface roughness, a critical parameter for many applications. researchgate.net For polymer films on silane-modified substrates, AFM can measure the root-mean-square (RMS) roughness with sub-nanometer precision. researchgate.net For example, studies have shown that modifying a silicon dioxide surface with different organosilane agents can result in polymer films with RMS roughness values ranging from 0.9 nm to 1.5 nm. researchgate.net In addition to topography, AFM can operate in different modes to map other surface properties. Phase imaging, for instance, is sensitive to variations in material properties like adhesion and viscoelasticity, making it possible to distinguish different components in a polymer blend or composite at the nanoscale. umons.ac.be For poly(this compound) films, AFM would be used to assess the quality of coatings, study the effects of processing conditions on surface morphology, and visualize nanoscale features. nih.gov

| Substrate/Polymer Film | RMS Roughness (nm) | Imaging Mode |

|---|---|---|

| Polymer film on OTS-8 treated SiO₂ | 1.0 | Tapping Mode |

| Polymer film on OTS-18 treated SiO₂ | 1.5 | Tapping Mode |

| Polymer film on dual OTS-8/OTS-18 treated SiO₂ | 0.9 | Tapping Mode |

| Clean SiO₂ film (uncoated) | 1.15 | Tapping Mode |

X-ray Scattering for Supramolecular and Nanostructure Analysis (SAXS, WAXS)

X-ray scattering techniques are non-destructive methods used to probe the structure of materials from the atomic to the nanoscale. mdpi.com

Small-Angle X-ray Scattering (SAXS) is used to investigate structures on the length scale of approximately 1 to 100 nanometers. researchgate.net It is particularly effective for characterizing the size, shape, and arrangement of nanoparticles, polymer micelles, and other self-assembled structures in both solution and solid state. nih.govrsc.org In studies of block copolymers containing methacrylate, SAXS patterns reveal distinct peaks that correspond to the ordered morphologies (e.g., lamellar, cylindrical, or spherical domains) formed through microphase separation. uni-bayreuth.demdpi.com The position of the scattering peaks provides information about the characteristic spacing of these domains, while the peak shape gives insight into the degree of order. yale.edu Time-resolved SAXS can even be used to monitor the evolution of these nanostructures in situ during polymerization. nih.gov For poly(this compound), SAXS would be a key technique to study its self-assembly behavior in block copolymers or the structure of polymer-based nanocomposites. rsc.org

Wide-Angle X-ray Scattering (WAXS) , also known as Wide-Angle X-ray Diffraction (WAXD), probes structures at smaller length scales, corresponding to interatomic distances. researchgate.net It is primarily used to determine the degree of crystallinity in a polymer. gelest.com An amorphous polymer, lacking long-range atomic order, will produce a broad, diffuse scattering halo in a WAXS pattern. In contrast, a semi-crystalline polymer will exhibit sharp diffraction peaks superimposed on the amorphous halo. The positions and intensities of these peaks can be used to identify the crystal structure and calculate the percentage of crystallinity. While many methacrylate polymers are amorphous, the bulky silyl side groups in poly(this compound) could potentially influence chain packing and induce some level of local order, which WAXS would be able to detect.

Rheological Characterization of Solution and Bulk Polymer Behavior

Rheology is the study of the flow and deformation of matter. For polymers, rheological characterization provides fundamental information about their molecular weight, architecture, and intermolecular interactions, which governs their processability and end-use performance. researchgate.netnih.gov

In solution , the viscosity of a polymer is highly dependent on its concentration, molecular weight, and interactions with the solvent. mdpi.com At low concentrations, polymer chains are isolated, but above a critical entanglement concentration, the chains begin to overlap, leading to a significant increase in viscosity. Many polymer solutions exhibit shear-thinning (pseudoplastic) behavior, where the viscosity decreases as the shear rate increases. This is due to the disentanglement and alignment of polymer chains in the direction of flow.

In the bulk or melt state, the viscoelastic properties of polymers are paramount. These properties are typically measured using small-amplitude oscillatory shear (SAOS) experiments, which yield the storage modulus (G') and the loss modulus (G''). nih.gov

Storage Modulus (G') represents the elastic component of the material's response and is a measure of the energy stored during deformation.

Loss Modulus (G'') represents the viscous component and is a measure of the energy dissipated as heat.

At low frequencies (long timescales), polymer melts behave like viscous liquids, with G'' > G'. As frequency increases, a crossover point is reached where G' = G'', followed by a rubbery plateau region where G' > G'', indicating solid-like elastic behavior due to chain entanglements. nih.govmanchester.ac.uk For polymers with complex architectures like the nano-assemblies of poly(glycidyl methacrylate), the absence of an elastic plateau can indicate a lack of entanglements. nih.gov The rheological profile of poly(this compound) would be influenced by its bulky side groups, which would affect chain mobility, entanglement density, and consequently, its flow and viscoelastic properties.

| Rheological Parameter | Description | Typical Information Gained for Polymers |

|---|---|---|

| Zero-Shear Viscosity (η₀) | Viscosity at very low shear rates, in the Newtonian plateau. | Strongly dependent on molecular weight (η₀ ∝ M^~3.4 for entangled melts). |

| Storage Modulus (G') | Measure of the elastic response of the material. | Indicates the degree of crosslinking or entanglement in the rubbery plateau. |

| Loss Modulus (G'') | Measure of the viscous response of the material. | Related to energy dissipation and flow; peak is associated with the glass transition. |

| Complex Viscosity (η) | Overall resistance to flow under oscillatory shear (η = (G'² + G''²)^0.5 / ω). | Often follows the Cox-Merz rule, where η*(ω) ≈ η(γ̇) at equivalent frequencies and shear rates. |

Applications of Tributylsilyl Methacrylate Based Polymers in Advanced Materials Science

Coatings and Surface Engineering Applications

The versatility of poly(tributylsilyl methacrylate) and its copolymers is particularly evident in the field of coatings and surface engineering. The silyl (B83357) ester linkage provides a mechanism for controlled surface changes, which is exploited in various high-performance coating systems.

The prevention of biofouling—the accumulation of marine organisms on submerged surfaces—is a critical challenge in the maritime industry. Historically, highly effective antifouling paints were based on organotin compounds like tributyltin (TBT). However, their severe toxicity to non-target marine life led to a global ban. This necessitated the development of environmentally benign alternatives, with silyl methacrylate-based polymers emerging as a leading technology.

Polymers containing tributylsilyl methacrylate (B99206) serve as binders in self-polishing copolymer (SPC) paints. The antifouling mechanism is based on the gradual hydrolysis of the silyl ester bond in seawater. As the vessel moves through the water, the polymer on the surface hydrolyzes, becoming hydrophilic and washing away. This "self-polishing" action continuously exposes a fresh, smooth, and biocide-releasing surface, preventing the settlement of fouling organisms over long periods. researchgate.net

A key innovation in this area involves creating degradable self-polishing copolymers (DSPC). Researchers have synthesized copolymers by reacting this compound (TBSM), methyl methacrylate (MMA), and 2-methylene-1,3-dioxepane (B1205776) (MDO). researchgate.net The inclusion of MDO introduces ester bonds into the polymer backbone, allowing the main chain to degrade. This dual-hydrolysis mechanism (side-chain and backbone) enhances the erosion of the coating, prevents swelling, and provides excellent antifouling performance even during static immersion. researchgate.net These tin-free coatings offer a more environmentally friendly solution by controlling the release of biocides and minimizing harm to the marine ecosystem. researchgate.netnih.gov

| Binder Technology | Mechanism | Key Advantage | Environmental Note |

|---|---|---|---|

| Tributyltin (TBT) SPC | Hydrolysis of organotin ester | Highly effective, long service life | Banned due to high toxicity to marine life researcher.life |

| Copper Acrylate (B77674) SPC | Ion exchange with seawater | Effective, tin-free | Concerns over copper accumulation in harbors |

| Silyl Methacrylate (TBSM) SPC | Hydrolysis of silyl ester side chain | Controlled polishing, smooth surface, tin-free | Considered an eco-friendly alternative researchgate.net |